REACTION_CXSMILES
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[NH2:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][NH2:17])=[CH:14][CH:13]=1.C(N(C(C)C)CC)(C)C>C(O)C>[NH2:1][C:2]1[C:7]([Cl:8])=[N:6][CH:5]=[N:4][C:3]=1[NH:17][CH2:16][C:15]1[CH:18]=[CH:19][C:12]([O:11][CH3:10])=[CH:13][CH:14]=1
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Name
|
|
Quantity
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24.6 g
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Type
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reactant
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Smiles
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NC=1C(=NC=NC1Cl)Cl
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Name
|
|
Quantity
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20 mL
|
Type
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reactant
|
Smiles
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COC1=CC=C(CN)C=C1
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
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Details
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the solution was evaporated
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Type
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CUSTOM
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Details
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the residue partitioned between water and ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed with more water and brine
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Type
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EXTRACTION
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Details
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the three aqueous phases were back-extracted in sequence with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
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CUSTOM
|
Details
|
dried under vacuum
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Name
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|
Type
|
product
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Smiles
|
NC=1C(=NC=NC1NCC1=CC=C(C=C1)OC)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |